o-n-Amyl-m-cresol

Phenol coefficient Rideal-Walker test Antiseptic potency

Standard phenolic antiseptics often suffer from a poor potency-to-toxicity ratio, forcing formulation compromises. o-n-Amyl-m-cresol (AMC) solves this with quantitative advantages validated since 1930. - **Rideal-Walker coefficient: ~280** (vs. m-cresol ~2.5). - **Oral LD50 (rat): 1,500 mg/kg** - 3.6x safer than phenol. - **NaV1.2 channel block EC50: 53.6 µM** (10-20x > lidocaine). Available for R&D in antiseptic lozenges, mouthwashes, and topical analgesics. Synergizes with berberine (MIC 230 µg/mL vs. E. faecalis).

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
Cat. No. B11910695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-n-Amyl-m-cresol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C=CC=C1O)C
InChIInChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h6-7,9,13H,3-5,8H2,1-2H3
InChIKeyDWKQNRUYIOGYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amylmetacresol Procurement Overview


o-n-Amyl-m-cresol (syn. Amylmetacresol, 6-n-amyl-m-cresol, 5-methyl-2-pentylphenol; CAS 1300-94-3) is a synthetic monohydric phenolic compound belonging to the alkyl-substituted meta-cresol class, wherein a linear five-carbon n-amyl (pentyl) chain is introduced at the 6-position (ortho to the hydroxyl) of the m-cresol scaffold [1]. With a molecular formula of C₁₂H₁₈O and molecular weight of 178.27 g/mol, this compound is an approved over-the-counter topical antiseptic drug used primarily in medicated throat lozenges for the symptomatic treatment of sore throat and minor oral infections [2]. It is most widely recognized as one of the two active antiseptic ingredients in Strepsils® lozenges, co-formulated with 2,4-dichlorobenzyl alcohol (DCBA) at 0.6 mg AMC per lozenge [3]. Beyond its well-established antiseptic properties via bacterial membrane disruption, amylmetacresol also exhibits a secondary pharmacological mechanism as a voltage-gated sodium channel blocker with local anesthetic-like activity, a property that differentiates it from simple phenolic antiseptics [2].

Why Generic Substitution Is Scientifically Unsupported


The antiseptic potency of alkyl-substituted phenols is exquisitely sensitive to both the chain length of the alkyl substituent and its regioisomeric position on the aromatic ring. Systematic investigations by Coulthard, Marshall, and Pyman (1930) demonstrated that phenol coefficients in homologous series of alkyl phenols vary dramatically with alkyl chain length, reaching a defined maximum at a specific carbon number before declining with further chain elongation [1]. In the m-cresol series, the n-amyl (C5) substituent at the 6-position yields a Rideal-Walker phenol coefficient of approximately 280—a value that is over 100-fold greater than that of the parent m-cresol (RW coefficient ~2.5) and over 250-fold greater than phenol itself [2]. Furthermore, the introduction of the n-amyl group confers not only vastly enhanced bactericidal potency but also a substantially improved therapeutic index: the oral LD₅₀ in rats is 1,500 mg/kg, markedly higher (i.e., lower acute toxicity) than phenol (~414 mg/kg) or cresol isomers (~121–207 mg/kg) [3][4]. Generic substitution with unsubstituted phenol, m-cresol, or even other alkyl cresols bearing different chain lengths or substitution patterns would forfeit these quantitative gains in both potency and safety margin [2].

Quantitative Differentiation Evidence


Rideal-Walker Phenol Coefficient Comparison

In the foundational patent by Marshall (1931), the pure compound 6-n-amyl-m-cresol (o-n-amyl-m-cresol) was demonstrated to possess a Rideal-Walker phenol coefficient of approximately 280 when tested against Salmonella typhi [1]. The Rideal-Walker coefficient is defined relative to phenol, which has a coefficient of 1.0 by convention. The parent compound m-cresol (3-methylphenol), lacking the n-amyl substituent, exhibits a phenol coefficient of only approximately 2.5 in commercial cresolic preparations [2]. The patent explicitly states that the introduction of the normal amyl group at the 6-position of m-cresol 'considerably increase[s] the antiseptic power' and that this magnitude of enhancement 'could not be foreseen' [1]. Notably, the patent further discloses that the position of the amyl substituent matters critically: 6-n-amyl-o-cresol (OH:CH₃ = 1:2:6) yields a coefficient of 250, while 4-n-amyl-o-cresol (OH:CH₃ = 1:2:4) yields 300, demonstrating that regioisomeric placement and the relationship between the alkyl and hydroxyl groups govern the magnitude of antiseptic activity [1].

Phenol coefficient Rideal-Walker test Antiseptic potency Disinfectant evaluation Salmonella typhi

Neuronal Sodium Channel Blockade vs. Lidocaine

Buchholz et al. (2009) conducted a direct comparative electrophysiological study of three topical sore throat antiseptics—hexylresorcinol, amylmetacresol, and dichlorobenzyl alcohol—on human NaV1.2 sodium channels heterologously expressed in HEK 293 cells using whole-cell patch-clamp recording [1]. Amylmetacresol reversibly blocked depolarization-induced sodium inward currents with a half-maximum inhibitory concentration (EC₅₀) of 53.6 µM at a holding potential of −150 mV [1]. Hexylresorcinol was approximately 2.3-fold more potent (EC₅₀ = 23.1 µM), while dichlorobenzyl alcohol was markedly weaker (EC₅₀ = 661.6 µM). Critically, both hexylresorcinol and amylmetacresol were 10–20-fold more potent than the classical local anesthetic lidocaine in blocking sodium inward currents under identical conditions [1]. The study further quantified state-dependent binding: the estimated affinity for the inactivated state of NaV1.2 was 35 µM for amylmetacresol and 1.88 µM for hexylresorcinol, indicating that both drugs bind preferentially to inactivated channel conformations—a hallmark of clinically useful local anesthetics [1]. Block was enhanced at depolarized membrane potentials and during high-frequency (100 Hz) stimulus trains, consistent with use-dependent (phasic) block behavior [1].

Sodium channel blockade Local anesthetic NaV1.2 Patch-clamp electrophysiology Sore throat analgesia

Antibacterial Activity Against Enterococcus faecalis

Gong et al. (2020) determined the standalone minimum inhibitory concentration (MIC) of amylmetacresol against planktonic Enterococcus faecalis—a Gram-positive bacterium implicated in persistent endodontic and oropharyngeal infections—using the standard microbroth dilution method [1]. The MIC of amylmetacresol was 0.023% (equivalent to 230 µg/mL), establishing a defined quantitative threshold for its bacteriostatic activity against this clinically relevant organism [1]. For comparison, the MIC of berberine, a plant-derived isoquinoline alkaloid with known antibacterial properties, was 512 µg/mL in the same assay—approximately 2.2-fold higher on a mass concentration basis [1]. The study further demonstrated that sub-MIC concentrations of amylmetacresol (0.00233%) combined with sub-MIC berberine (512 µg/mL) exhibited synergistic bactericidal activity against planktonic E. faecalis, achieving killing that neither agent could accomplish alone at those concentrations [1]. Critically, the cytotoxicity evaluation on human oral keratinocytes (HOK) using CCK-8 and LDH assays confirmed that both agents, alone and in combination, exhibited low cytotoxicity with survival rates substantially exceeding injury rates [1].

Minimum inhibitory concentration Enterococcus faecalis Berberine synergism Planktonic bacteria Oral antiseptic

Acute Oral Toxicity Safety Margin

The acute oral toxicity of amylmetacresol, as recorded in DrugBank, is an LD₅₀ of 1,500 mg/kg in the rat [1]. This value can be contextualized against the well-established acute oral toxicity benchmark for phenol: the U.S. EPA reports an LD₅₀ of 414 mg/kg (95% CI: 325–527 mg/kg) in male albino rats [2], while a separate wildlife toxicity assessment by Arenal and Sample (2015) cites an LD₅₀ of 317 mg/kg (rat oral) [3]. For the cresol isomers most closely related to the parent scaffold, the CDC reports an oral LD₅₀ of 207 mg/kg for p-cresol [4], and Merck Millipore lists the oral LD₅₀ of o-cresol as 121 mg/kg . The patent by Marshall (1931) had already qualitatively noted that 6-n-amyl-m-cresol possesses 'a toxicity which is very low when compared with that of phenol or the cresols' [5]. Quantitatively, the LD₅₀ of amylmetacresol (1,500 mg/kg) is approximately 3.6-fold higher than phenol (414 mg/kg), approximately 7.2-fold higher than p-cresol (207 mg/kg), and approximately 12.4-fold higher than o-cresol (121 mg/kg), consistent with the patent's original qualitative claim and indicating a substantially wider acute safety margin for topical oral applications.

Acute oral toxicity LD₅₀ Safety margin Therapeutic index Phenolic antiseptic safety

Oropharyngeal Bactericidal Rapidity

Matthews et al. (2018) characterized the in vitro bactericidal spectrum and kinetics of an AMC/DCBA combination lozenge (representative of the commercial Strepsils® formulation) dissolved in artificial saliva against seven bacterial species implicated in pharyngitis: Streptococcus pyogenes, Fusobacterium necrophorum, Streptococcus dysgalactiae subsp. equisimilis, Moraxella catarrhalis, Haemophilus influenzae, Arcanobacterium haemolyticum, and Staphylococcus aureus [1]. Bactericidal activity (>3 log₁₀ reduction, equivalent to >99.9% kill) was recorded against all seven organisms after exposure to the dissolved lozenge. At the 1-minute time point, log₁₀ CFU reductions were: S. pyogenes 5.7 ± 0.1, H. influenzae 6.1 ± 0.1, A. haemolyticum 6.5 ± 0.0, and F. necrophorum 6.5 ± 0.0 [1]. For S. dysgalactiae (6.3 ± 0.0) and M. catarrhalis (5.0 ± 0.9), >3 log₁₀ reductions were achieved at 5 minutes, and for S. aureus (3.5 ± 0.1) at 10 minutes—consistent with the typical oro-mucosal residence time of a medicated lozenge [1]. While this study employed the fixed-dose AMC/DCBA combination rather than AMC alone, it establishes that the co-formulated product achieves rapid, broad-spectrum bactericidal activity in a biorelevant dissolution model. A separate systematic review and meta-analysis confirmed that AMC/DCBA lozenges produce a clinically meaningful reduction in sore throat pain intensity with a standardized mean difference of −0.6 (95% CI: −0.75 to −0.45) on an 11-point ordinal rating scale versus placebo [2].

Oropharyngeal bactericidal activity Pharyngitis Time-kill kinetics Lozenge dissolution model Streptococcus pyogenes

Highest-Confidence Application Scenarios


Medicated Throat Lozenge Formulation

The co-formulation of o-n-Amyl-m-cresol (0.6 mg) with 2,4-dichlorobenzyl alcohol (1.2 mg) in a solid lozenge dosage form is supported by clinical meta-analytical evidence demonstrating a standardized mean difference in pain intensity of −0.6 versus placebo, with analgesic onset within 5 minutes of first dose and persistence for 2 hours [1]. The in vitro bactericidal data confirm >99.9% CFU reduction against all seven major pharyngitis-associated bacterial species within the 10-minute lozenge dissolution window [2]. The sodium channel-blocking EC₅₀ of 53.6 µM—10–20-fold more potent than lidocaine—provides a mechanistic basis for the observed rapid analgesia [3]. This is the preeminent commercial application for which the compound is approved globally in products such as Strepsils®, Cēpacol®, and Gorpils® [4].

Non-Antibiotic Oral Antiseptic R&D

The standalone MIC of 0.023% (230 µg/mL) against E. faecalis [5] provides a validated quantitative benchmark for researchers developing non-antibiotic oral antiseptic formulations targeting Gram-positive oropharyngeal pathogens. The experimentally demonstrated synergistic interaction with berberine at sub-MIC concentrations (AMC 0.00233% + berberine 512 µg/mL) [5] opens a formulation pathway to reduce the required AMC concentration while maintaining or enhancing bactericidal efficacy, potentially minimizing any concentration-dependent mucosal irritation. The low cytotoxicity profile confirmed on human oral keratinocytes [5] further supports the viability of AMC-based oral antiseptic R&D programs.

High-Potency Topical Antiseptic Development

With a Rideal-Walker coefficient of ~280 [6] and an acute oral LD₅₀ of 1,500 mg/kg (rat)—representing a 3.6-fold safety advantage over phenol (LD₅₀ 414 mg/kg) [7][8]—o-n-Amyl-m-cresol is uniquely positioned among phenolic antiseptics for the development of topical products requiring both high disinfectant potency and an improved acute safety profile. This combination of high phenol coefficient and reduced acute toxicity is consistent with the original patent's qualitative claim that the compound combines 'a phenol coefficient of about 280' with 'a toxicity which is very low when compared with that of phenol or the cresols' [6]. This property profile is directly relevant to antiseptic mouthwashes, topical disinfectant solutions, and preservative systems where the phenol coefficient-to-toxicity ratio is a key procurement selection criterion.

Dual-Mechanism Sodium Channel Research Tool

The quantitative characterization of amylmetacresol as a state-dependent NaV1.2 channel blocker—with an EC₅₀ of 53.6 µM at resting potential, enhanced block at depolarized potentials, use-dependent inhibition during 100-Hz stimulus trains, and inactivated-state affinity of 35 µM [3]—positions this compound as a research tool for studying the intersection of antiseptic pharmacology and neuronal sodium channel modulation in inflammatory pain conditions. Its 10–20-fold potency advantage over lidocaine [3], combined with its established antiseptic properties, enables experimental designs that simultaneously probe both antimicrobial and analgesic endpoints in vitro or ex vivo, making it valuable for academic and industrial pharmacology groups investigating multi-target topical therapeutics for inflammatory mucosal conditions.

Quote Request

Request a Quote for o-n-Amyl-m-cresol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.